molecular formula C60H66N16O15 B1669617 Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe CAS No. 72007-47-7

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe

Cat. No.: B1669617
CAS No.: 72007-47-7
M. Wt: 1271.4 g/mol
InChI Key: RTJTXSIZQYTCMX-JMUWNTLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of crinia-angiotensin involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe has several scientific research applications:

Mechanism of Action

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exerts its effects through the renin-angiotensin system (RAS). It binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions result in elevated blood pressure and fluid balance regulation .

Comparison with Similar Compounds

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is compared with other angiotensin peptides such as:

This compound is unique due to its structural modifications, which may confer different biological activities and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)/t33-,34-,37?,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZOEYEQZDXJK-JPGDYHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72007-47-7
Record name Crinia-angiotensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe
Reactant of Route 2
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe
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Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe
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Reactant of Route 6
Reactant of Route 6
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe

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